molecular formula C7H9N3O2 B1595315 4,6-Dimethyl-3-nitropyridin-2-amine CAS No. 22934-23-2

4,6-Dimethyl-3-nitropyridin-2-amine

Cat. No. B1595315
CAS RN: 22934-23-2
M. Wt: 167.17 g/mol
InChI Key: BMDWNSISXBATQY-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C₆H₇N₃O₂ . It is used as an intermediate in the synthesis of various pharmaceutically active compounds .


Molecular Structure Analysis

The molecular weight of 4,6-Dimethyl-3-nitropyridin-2-amine is 167.17 g/mol . The InChI code is 1S/C7H9N3O2/c1-5-3-4-9-7 (8-2)6 (5)10 (11)12/h3-4H,1-2H3, (H,8,9) .


Physical And Chemical Properties Analysis

4,6-Dimethyl-3-nitropyridin-2-amine is a solid at room temperature . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .

Scientific Research Applications

Formation and Reactivity

4,6-Dimethyl-3-nitropyridin-2-amine has been studied for its unique reactivity and formation pathways in chemical syntheses. It serves as a precursor in the formation of aminals through reactions with acid chlorides in the presence of dimethyl sulfoxide and a tertiary base, such as pyridine. This process is highlighted by a Pummerer rearrangement mechanism, where the compound unexpectedly yields N,N′-bis(3-nitro-2-pyridinylimino)methylene. The formation of these aminals is facilitated by the attack of a base on N-methylenethiomethyl intermediates, leading to the expulsion of methyl mercaptan and indicating a pathway for synthesizing novel nitrogen-containing compounds (Rakhit, Georges, & Bagli, 1979).

Catalysis and Nitrosyl Complexes

Research into the catalytic properties of compounds related to 4,6-Dimethyl-3-nitropyridin-2-amine has led to the development of ruthenium nitrosyl complexes. These complexes, incorporating a similar structural framework, show promise in photocleavage and the scavenging of NO, with potential applications in photoredox catalysis and as nitric oxide donors in biological systems. The studies provide insights into the electronic structure and reactivity aspects of these complexes, offering a novel approach for light-triggered release of NO and its capture by biologically relevant targets (Giri et al., 2020).

Ultrasound-assisted Solubility Enhancement

In pharmaceutical research, enhancing the solubility of drug-like compounds is a significant challenge. 4,6-Dimethyl-3-nitropyridin-2-amine related compounds have been utilized to demonstrate a simple and effective method for forming salts of poorly soluble compounds using ultrasound irradiation. This approach has shown to significantly reduce reaction times and improve yields, making it a valuable technique for medicinal chemistry applications (Machado et al., 2013).

Graphene-based Catalysis

The compound's relevance extends into materials science, where its derivatives are used in graphene-based catalysts for the reduction of nitro compounds to amines. This process is crucial for synthesizing amines from nitroarenes, which are important in the creation of drugs, dyes, and polymers. Graphene-based catalysts, incorporating related compounds, demonstrate increased catalytic efficiency and offer an environmentally friendly alternative for the reduction of toxic nitro compounds (Nasrollahzadeh et al., 2020).

Safety And Hazards

4,6-Dimethyl-3-nitropyridin-2-amine is considered hazardous. It has been classified with the signal word “Warning” and hazard statements H302, H315, H317, H319, H335, indicating risks of harm if swallowed, skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4,6-dimethyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-3-5(2)9-7(8)6(4)10(11)12/h3H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDWNSISXBATQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305389
Record name 2-Amino-4,6-dimethyl-3-nitropyridine
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Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-3-nitropyridin-2-amine

CAS RN

22934-23-2
Record name 4,6-Dimethyl-3-nitro-2-pyridinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 170629
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Record name 22934-23-2
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Record name 2-Amino-4,6-dimethyl-3-nitropyridine
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Synthesis routes and methods I

Procedure details

To 75 mL of stirred conc H2SO4 cooled to -5° C. (ice-salt bath) was added 4,6-dimethyl-2-nitroaminopyridine (13.2 g, 79 mmol) portion-wise at such a rate as to maintain the internal temperature below -3° C. The mixture was warmed to 0° C. until homogeneous (30 minutes) at which time tlc (SiO2, 1:1 EtOAc/hexanes on a NH4OH neutralized aliquot) indicated that the rearrangement was complete. The mixture was poured onto 400 g of crushed ice and the pH was adjusted to 5.5 by the addition of conc NH2OH. The resulting yellow slurry was cooled to 0° C., filtered, washed with cold water (50 mL), and dried at room temperature to give a mixture of the title compound and the 5-nitro isomer in a 55:45 ratio (determined by 1H NMR). This mixture was used directly in the next step.
Name
Quantity
75 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice-salt
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0 (± 1) mol
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reactant
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Quantity
13.2 g
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[Compound]
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EtOAc hexanes
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0 (± 1) mol
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[Compound]
Name
ice
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400 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

3 g (29.1 mmol) of 1,1-diamino-2-nitroethene and 11.6 (17.4 mmol) of acetylacetone were maintained at reflux in 40 ml of 2methoxyethanol for 6 hours. The solvent was then removed in vacuo, the residue was slurried in 20 ml of iced water and filtered. Drying of the filter cake gave 4.52 (93 percent) of the title product. The product had a melting point of 165° C. Other data concerning the product was:
Quantity
3 g
Type
reactant
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[Compound]
Name
11.6
Quantity
17.4 mmol
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reactant
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0 (± 1) mol
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Quantity
40 mL
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Yield
93%

Synthesis routes and methods III

Procedure details

For the example of the reaction of 1,1-diamino-2-nitroethene with acetylacetone to give 2-amino-3-nitro-4,6-dimethylpyridine, this reaction is described by Troschutz et al., in Arch. Pharm., 325 (1992), 785-789. A yield of 52 percent is described.
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Synthesis routes and methods IV

Procedure details

6.0 g(0.04911 mole) of 2-amino-4,6-dimethyl pyridine was dissolved in 20 ml of conc. sulfuric acid. The reaction solution was cooled to 0° C. in an ice bath and thereto was added dropwise 2.3 ml(0.04911 mole) of conc. nitric acid diluted with 5 ml of conc. sulfuric acid over 10 minutes. The resultant was stirred for 30 minutes at 0° C. and then added into ice water slowly to terminate the reaction. The reaction solution was neutralized to pH 7-8 with 20% aqueous sodium hydroxide solution and extracted with ethyl acetate(100 ml×3). The organic layer was dried over sodium sulfate anhydride and concentrated under reduced pressure. The residue was recrystallized from methanol-ethyl acetate to obtain 4.26 g of the title compound as a yellow solid(yield 52%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
52%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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